3,3'-Dichlorobenzidine

Vue d'ensemble

Description

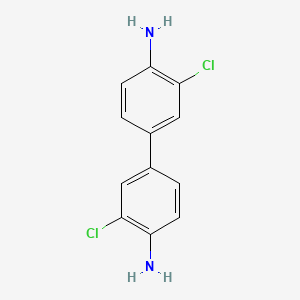

3,3’-Dichlorobenzidine is an organic compound with the formula (C₆H₃Cl(NH₂))₂. It appears as a pale yellow crystalline solid, although commercial samples can be colored. This compound is barely soluble in water and is often supplied as a wet paste. It is widely used in the production of diarylide yellow pigments, which are utilized in printing inks .

Méthodes De Préparation

3,3’-Dichlorobenzidine is synthesized in two main steps from 2-nitrochlorobenzene. The first step involves the reduction of 2-nitrochlorobenzene with zinc in a basic medium to produce 2,2’-dichlorodiphenylhydrazine. This intermediate then undergoes a benzidine rearrangement to yield 3,3’-dichlorobenzidine . Industrial production methods follow similar routes, ensuring the compound is produced efficiently and in large quantities.

Analyse Des Réactions Chimiques

Benzidine Rearrangement from 2-Nitrochlorobenzene

DCB is synthesized via a two-step process starting with 2-nitrochlorobenzene:

-

Reduction : Zinc and sodium hydroxide reduce 2-nitrochlorobenzene to 2,2'-dichlorodiphenylhydrazine .

-

Rearrangement : Acid treatment (HCl or H₂SO₄) induces the benzidine rearrangement, yielding DCB as a dihydrochloride or sulfate salt .

Industrial Optimization : A continuous process using cascaded stirred reactors achieves 80–89% yield of DCB dihydrochloride by maintaining temperatures at 36–40°C and sulfuric acid concentrations of 25–35% .

| Reaction Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Reduction | Zn, NaOH, 50–80°C | 2,2'-Dichlorodiphenylhydrazine | >90% |

| Rearrangement | H₂SO₄, 36–40°C | DCB sulfate/dihydrochloride | 80–89% |

Diazotization and Pigment Formation

DCB undergoes double diazotization in acidic media (HCl, <5°C) to form a bis-diazonium salt, which couples with acetoacetylaminobenzene derivatives to produce diarylide yellow pigments (e.g., Pigment Yellow 12, 13) .

Mechanism :

-

Coupling : The diazonium salt reacts with acetoacetyl derivatives (e.g., CH₃C(O)CH₂C(O)NHAr) under alkaline conditions to form azo bonds .

Key Industrial Products :

| Pigment Name | Coupling Component | Application |

|---|---|---|

| Pigment Yellow 12 | This compound + acetoacetanilide | Printing inks |

| Pigment Orange 13 | This compound + substituted anilines | Plastics, textiles |

Photodegradation

DCB degrades in sunlight to monochloro derivatives via dechlorination . Aqueous solutions exposed to UV light produce 3-chlorobenzidine as a primary photoproduct .

Microbial Dehalogenation

In anaerobic sediments, microbial activity converts DCB to benzidine via intermediates like 3-monochlorobenzidine .

Half-life : ~150 days in lake sediment-water systems .

| Pathway | Conditions | Products | Half-Life |

|---|---|---|---|

| Photolysis | UV light, H₂O | Monochloro derivatives | Not reported |

| Microbial | Anaerobic, 20°C | Benzidine | 150 days |

Metabolic Activation and DNA Adduct Formation

DCB is metabolized in vivo to mutagenic intermediates via hepatic enzymes:

-

N-Hydroxylation : Cytochrome P450 and flavin-containing monooxygenases (FMO) oxidize DCB to N-hydroxy-DCB .

-

Nitroso Intermediate Formation : Further oxidation yields a reactive nitroso derivative (N=O), which binds covalently to DNA (e.g., deoxyguanosine) .

Key Findings :

-

DNA adducts persist in rat bladder and liver tissues after single-dose exposure .

-

Hemoglobin adducts remain stable for the erythrocyte lifespan (~120 days in humans) .

Enzyme Involvement :

| Enzyme | Role | Inhibitors |

|---|---|---|

| Cytochrome P450d | Forms mutagenic and lipid-binding derivatives | α-Naphthoflavone |

| Flavin-containing monooxygenase (FMO) | Generates mutagenic metabolites | Heat, methimazole |

Salt Formation

DCB reacts with inorganic acids to form stable salts:

Oxidative and Reductive Reactions

-

Oxidation : DCB reacts with strong oxidizers (e.g., Cl₂, O₃) to form polychlorinated derivatives .

-

Reduction : Zinc in acidic conditions reduces DCB to benzidine derivatives .

Hazard Note : Reaction with reducing agents may release flammable gases (e.g., H₂) .

Applications De Recherche Scientifique

Industrial Applications

Dye and Pigment Production

- Primary Use : DCB is predominantly used in the manufacture of azo dyes, which are widely utilized in textiles, plastics, and other materials. These dyes are known for their vibrant colors and stability.

- Specific Dyes : It serves as a precursor for various colorants, including those used in inks and coatings. The azo dyes derived from DCB are valued for their resistance to fading and chemical degradation.

Table 1: Common Azo Dyes Derived from 3,3'-Dichlorobenzidine

| Dye Name | Application Area | Color |

|---|---|---|

| Disperse Yellow 3 | Textile dyeing | Yellow |

| Disperse Orange 1 | Plastics | Orange |

| Direct Yellow 11 | Paper and leather | Yellow |

Health Research Applications

Toxicological Studies

- Carcinogenicity : Research indicates that DCB is a probable human carcinogen, with studies linking it to bladder cancer among workers exposed to the compound over extended periods (Millerick-May et al.) .

- Genotoxic Effects : In vitro studies have shown that DCB can induce DNA damage and mutations in various cell types, highlighting its potential risks in occupational settings .

Case Study: Occupational Exposure

- A cohort study of manufacturing workers exposed to DCB revealed increased incidences of bladder tumors. This underscores the importance of monitoring exposure levels in industrial environments where DCB is used .

Environmental Monitoring

Contaminant Analysis

- Environmental Persistence : DCB has been detected in urban runoff and wastewater samples, raising concerns about its environmental impact. Its persistence in water bodies necessitates regular monitoring to assess ecological risks .

Table 2: Detection of this compound in Environmental Samples

| Sample Type | Detection Rate (%) | Concentration Range (µg/L) |

|---|---|---|

| Urban Runoff | 15 | 0.5 - 10 |

| Wastewater Effluent | 20 | 1 - 25 |

Laboratory Reagent

Research Applications

- DCB is utilized as a reagent in various laboratory settings for chemical synthesis and analytical chemistry. Its role as a precursor for other compounds makes it valuable in research focused on developing new materials or studying chemical reactions.

Regulatory Considerations

Given its classification as a probable human carcinogen, regulatory agencies have established guidelines for the safe handling and disposal of DCB. The U.S. Environmental Protection Agency (EPA) and other organizations monitor its use to mitigate health risks associated with exposure.

Mécanisme D'action

The mechanism by which 3,3’-dichlorobenzidine exerts its effects is primarily through its structural similarity to benzidine, a known carcinogen. It is believed to share a similar mechanism in causing bladder cancer in humans . It has been reported to induce unscheduled DNA synthesis in cultured human cells and is mutagenic to bacteria .

Comparaison Avec Des Composés Similaires

3,3’-Dichlorobenzidine is structurally similar to benzidine and other chlorinated aromatic amines. These compounds share similar carcinogenic properties and are used in the production of dyes and pigments. 3,3’-dichlorobenzidine is unique in its specific use for producing diarylide yellow pigments and its particular degradation products .

Similar Compounds

- Benzidine

- 3-Chlorobenzidine

- 4,4’-Diamino-3,3’-dichlorobiphenyl

Activité Biologique

3,3'-Dichlorobenzidine (DCB) is a synthetic chlorinated aromatic amine that has garnered attention due to its potential carcinogenic properties. This compound is primarily used in the production of dyes and pigments for various applications, including textiles and plastics. Its biological activity is characterized by mutagenicity and carcinogenicity, as evidenced by numerous studies.

- Chemical Formula : CHClN

- Molecular Weight : 265.13 g/mol

- CAS Number : 91-94-1

Carcinogenicity

Research indicates that this compound is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), meaning there is sufficient evidence of its carcinogenicity in humans based on animal studies and epidemiological data .

Animal Studies

In various animal models, particularly rats and mice, significant tumor development has been observed following exposure to DCB. Key findings from notable studies include:

- Tumor Incidence : In a study by Pliss (1959), 79% of Rappolovo rats developed tumors in various organs after being fed a diet containing DCB for 12 months .

- Types of Tumors : Common tumors included those in the bladder, mammary glands, and Zymbal glands. Subsequent studies have corroborated these findings, indicating a high incidence of neoplasms across multiple organ systems .

Mutagenicity

DCB exhibits mutagenic properties in both in vitro and in vivo assays:

- In Vitro Studies : DCB has been shown to increase the frequency of sister chromatid exchanges and induce unscheduled DNA synthesis in human cell lines such as HeLa cells . Additionally, it has been observed to cause DNA damage in various bacterial strains, including Salmonella typhimurium .

- In Vivo Studies : Micronuclei induction and DNA adduct formation have been documented in rodent models. For instance, Ashby and Mohammed (1988) reported significant DNA damage and micronucleus formation in treated mice .

The mutagenic activity of DCB is believed to be mediated through metabolic activation involving cytochrome P450 enzymes. This activation leads to the formation of reactive intermediates that can bind to DNA, resulting in mutations and subsequent tumorigenesis .

Biomarkers of Exposure

Urinary excretion levels of DCB and its metabolites serve as biomarkers for exposure assessment. Monitoring hemoglobin and DNA adducts can provide insights into both the exposure levels and biological effects experienced by individuals .

Occupational Exposure

Several case studies have highlighted the risks associated with occupational exposure to DCB. Workers involved in dye manufacturing have shown elevated incidences of bladder cancer compared to the general population, reinforcing the compound's carcinogenic potential .

Environmental Impact

DCB has also been detected in environmental samples, raising concerns about its persistence and bioaccumulation. Monitoring programs have been established to assess its presence in soil and groundwater, particularly near industrial sites where DCB is used or produced .

Summary of Findings

| Study | Model | Key Findings |

|---|---|---|

| Pliss (1959) | Rappolovo Rats | 79% tumor incidence; tumors in bladder, mammary glands |

| Ashby & Mohammed (1988) | Mice | Induction of micronuclei; DNA damage observed |

| Iba et al. (1987) | Salmonella | >50% mutagenic activity dependent on cytochrome P450 |

| Shiraishi (1986) | Human B-Lymphoblastoid Cells | Increased sister chromatid exchange frequency |

Propriétés

IUPAC Name |

4-(4-amino-3-chlorophenyl)-2-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8/h1-6H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWXDEQWWKGHRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2 | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020432 | |

| Record name | 3,3'-Dichlorobenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,3'-dichlorobenzidine is a gray to purple crystalline powder. Insoluble in water. Very toxic. Used in the dye industry, curing agent for isocyanate terminated resins., Gray to purple, crystalline solid; [NIOSH], GREY-TO-PURPLE CRYSTALS., Gray to purple, crystalline solid. | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3'-Dichlorobenzidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/277 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0481 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 3,3'-DICHLOROBENZIDINE (and its salts) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/738 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

788 °F at 760 mmHg (NIOSH, 2023), 368 °C, 788 °F | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0481 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 3,3'-DICHLOROBENZIDINE (and its salts) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/738 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

0.07 % at 59 °F (NIOSH, 2023), Solubility in water: 2-4% at 22 °C and pH 4.6 to pH 8.9 /Dihydrochloride salt/, In water, 3.1 mg/L at 25 °C, Moderately soluble in alcohol; readily soluble in ether, Soluble in acetic acid, benzene, and ethanol, Slightly soluble in dilute hydrochloric acid, Solubility in water: none | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1632 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0481 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Although data from the existing human and animal studies indicate that 3,3'-dichlorobenzidine is minimally toxic, its mechanism of toxicity appears to be well defined, deriving mainly from adduction of DNA. The available data suggest that the metabolism of 3,3'-dichlorobenzidine begins with the formation of nitroso derivatives which yield a sulfinic acid amide with hemoglobin in erythrocytes. This has been suggested to be a mechanism for adduct formation. However, N-oxidation at one of the two nitrogens could occur in the parent diamine, the monoacetyl, or the diacetyl derivative. N-Hydroxy-dichlorobenzidine and N-hydroxy-N'-acetyl-dichlorobenzidine could arise from either direct N-oxidation of the amino group or by deacetylation of the hydroxamic acid. Peroxidative activation of 3,3'-dichlorobenzidine will yield 3,3'-dichlorobenzidine diimine which causes DNA damage in bladder which might be responsible for tumor formation in this target in dogs and possibly humans. In rodents, N-oxidation of the monoacetyl derivative is an important step of metabolic activation ... . | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1632 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from alcohol or benzene, White crystalline solid, Gray to purple, crystalline solid | |

CAS No. |

91-94-1, 86349-58-8 | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3′-Dichlorobenzidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Dichlorobenzidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)-4,4'-diamine, 3,3'-dichloro-, labeled with carbon-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086349588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3'-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-Dichlorobenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-dichlorobenzidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1SDI2328UX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1632 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0481 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 3,3'-DICHLOROBENZIDINE (and its salts) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/738 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzidine, 3,3'-dichloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/DD802C8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

270 to 271 °F (NTP, 1992), 132.5 °C, 132-133 °C, 270-271 °F | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1632 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0481 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 3,3'-DICHLOROBENZIDINE (and its salts) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/738 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.